molecular formula C20H21NO4 B15309172 2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid

2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B15309172
M. Wt: 339.4 g/mol
InChI Key: KKJUUPMMYNTPRT-UHFFFAOYSA-N
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Description

2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring, benzyl groups, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a pyrrolidine derivative as the starting material, which is then benzylated and protected with a benzyloxycarbonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl groups can yield benzaldehyde or benzoic acid, while reduction of the carboxylic acid group can yield the corresponding alcohol.

Scientific Research Applications

2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzyl and benzyloxycarbonyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpyrrolidine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, which can affect its reactivity and applications.

    1-Benzyl-2-pyrrolidinecarboxylic acid:

    Benzyloxycarbonyl derivatives of other amino acids: Similar protecting groups but different core structures, influencing their chemical behavior and applications.

Uniqueness

2-Benzyl-1-(benzyloxycarbonyl)-pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific structural features are required.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

2-benzyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO4/c22-18(23)20(14-16-8-3-1-4-9-16)12-7-13-21(20)19(24)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,22,23)

InChI Key

KKJUUPMMYNTPRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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